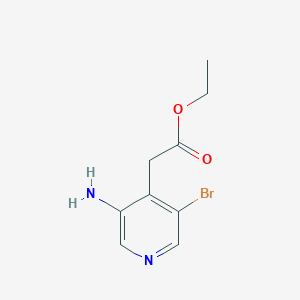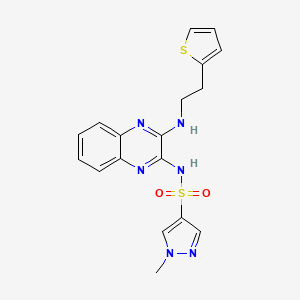
1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H18N6O2S2 and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Research aimed at synthesizing new heterocyclic compounds incorporating sulfonamide moieties has shown promise for developing antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) explored the synthesis of pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives, with several compounds exhibiting high antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Sulfonamide Hybrids
Sulfonamides form a critical class of drugs with a broad spectrum of pharmacological activities, including antibacterial and antitumor effects. Ghomashi et al. (2022) reviewed the synthesis and biological activity of sulfonamide hybrids, highlighting their significance in medical chemistry (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, & A. Massah, 2022).
Anticancer Agents
The development of novel thiophene derivatives incorporating sulfonamide and other moieties has been a focus for anticancer drug development. Ghorab, Bashandy, and Alsaid (2014) synthesized thiophene derivatives with sulfonamide, quinoline, and anthracene moieties, evaluating them against human breast cancer cell lines. Certain compounds showed cytotoxic activities surpassing doxorubicin, a commonly used chemotherapy drug (M. Ghorab, M. S. Bashandy, & M. Alsaid, 2014).
Drug Metabolism Studies
The application of biocatalysis in drug metabolism has been explored to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds. Zmijewski et al. (2006) demonstrated the use of Actinoplanes missouriensis to generate several metabolites previously detected in in vivo studies, providing a novel approach to studying drug metabolism and facilitating the structural characterization of metabolites (M. Zmijewski, T. Gillespie, D. Jackson, D. Schmidt, P. Yi, & P. Kulanthaivel, 2006).
Antimicrobial and Mosquito Larvicidal Activities
The synthesis of pyrimido[5,4-c]quinolin-5-ones and their testing for antibacterial, antifungal, and mosquito larvicidal activities against various strains and Culex quinquefasciatus larvae have been investigated. This research presents a multifaceted approach to discovering compounds with both antimicrobial properties and potential as mosquito control agents (E. Rajanarendar, M. N. Reddy, K. Murthy, K. G. Reddy, S. Raju, M. Srinivas, B. Praveen, & M. Rao, 2010).
Propiedades
IUPAC Name |
1-methyl-N-[3-(2-thiophen-2-ylethylamino)quinoxalin-2-yl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S2/c1-24-12-14(11-20-24)28(25,26)23-18-17(19-9-8-13-5-4-10-27-13)21-15-6-2-3-7-16(15)22-18/h2-7,10-12H,8-9H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOLZXZOODNPPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

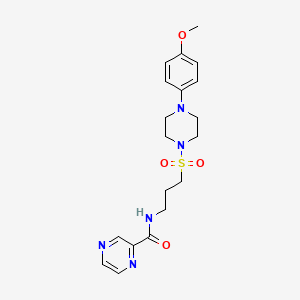



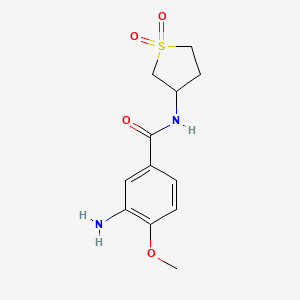

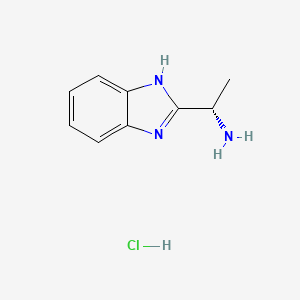

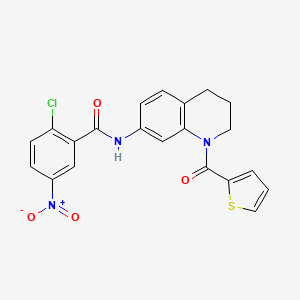
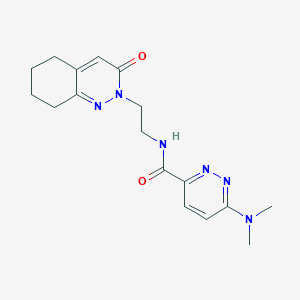

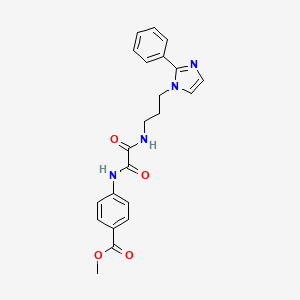
![2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2393699.png)
